molecular formula C15H24ClNO4 B4050383 methyl 4-[3-(tert-butylamino)-2-hydroxypropoxy]benzoate hydrochloride

methyl 4-[3-(tert-butylamino)-2-hydroxypropoxy]benzoate hydrochloride

Cat. No.: B4050383
M. Wt: 317.81 g/mol
InChI Key: NRPGSWUDWMFGLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[3-(tert-butylamino)-2-hydroxypropoxy]benzoate hydrochloride is a chemical compound with a complex structure that includes a benzoate ester, a tert-butylamino group, and a hydroxypropoxy group

Scientific Research Applications

Methyl 4-[3-(tert-butylamino)-2-hydroxypropoxy]benzoate hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[3-(tert-butylamino)-2-hydroxypropoxy]benzoate hydrochloride typically involves multiple steps. One common route starts with the esterification of 4-hydroxybenzoic acid to form methyl 4-hydroxybenzoate. This intermediate is then subjected to a nucleophilic substitution reaction with 3-(tert-butylamino)-2-hydroxypropyl chloride under basic conditions to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and an organic solvent like dichloromethane or ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic steps but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The purification of the final product might include recrystallization or chromatographic techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[3-(tert-butylamino)-2-hydroxypropoxy]benzoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The tert-butylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of a benzoic acid derivative.

    Reduction: Formation of a primary alcohol.

    Substitution: Formation of various substituted benzoate derivatives.

Mechanism of Action

The mechanism of action of methyl 4-[3-(tert-butylamino)-2-hydroxypropoxy]benzoate hydrochloride involves its interaction with specific molecular targets. The tert-butylamino group can interact with receptors or enzymes, potentially inhibiting their activity. The hydroxypropoxy group may enhance the compound’s solubility and facilitate its transport across cell membranes. The benzoate ester moiety can undergo hydrolysis, releasing the active components that exert the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(butylamino)benzoate: Similar structure but lacks the hydroxypropoxy group.

    Tetracaine hydrochloride: A local anesthetic with a similar benzoate ester structure but different substituents.

    Benzocaine: Another local anesthetic with a simpler structure.

Uniqueness

Methyl 4-[3-(tert-butylamino)-2-hydroxypropoxy]benzoate hydrochloride is unique due to the presence of the tert-butylamino and hydroxypropoxy groups, which confer distinct chemical and biological properties. These groups enhance the compound’s solubility, stability, and potential interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

methyl 4-[3-(tert-butylamino)-2-hydroxypropoxy]benzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO4.ClH/c1-15(2,3)16-9-12(17)10-20-13-7-5-11(6-8-13)14(18)19-4;/h5-8,12,16-17H,9-10H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRPGSWUDWMFGLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(COC1=CC=C(C=C1)C(=O)OC)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 4-[3-(tert-butylamino)-2-hydroxypropoxy]benzoate hydrochloride
Reactant of Route 2
Reactant of Route 2
methyl 4-[3-(tert-butylamino)-2-hydroxypropoxy]benzoate hydrochloride
Reactant of Route 3
Reactant of Route 3
methyl 4-[3-(tert-butylamino)-2-hydroxypropoxy]benzoate hydrochloride
Reactant of Route 4
Reactant of Route 4
methyl 4-[3-(tert-butylamino)-2-hydroxypropoxy]benzoate hydrochloride
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
methyl 4-[3-(tert-butylamino)-2-hydroxypropoxy]benzoate hydrochloride
Reactant of Route 6
Reactant of Route 6
methyl 4-[3-(tert-butylamino)-2-hydroxypropoxy]benzoate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.